1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
Overview
Description
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C13H10N2O2S and its molecular weight is 258.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the phenylsulfonyl group serves as an n-blocking and directing group in various organic syntheses .
Mode of Action
The mode of action of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with its targets. The phenylsulfonyl group plays a crucial role in this interaction. It may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .
Biological Activity
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available data on its biological properties, including antitumor, anti-inflammatory, and neuroprotective effects.
Chemical Structure and Properties
This compound (C13H10N2O2S) features a pyrrolo-pyridine core with a phenylsulfonyl group, which is crucial for its biological activity. The compound's structure can be represented as follows:
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridine, including this compound, exhibit notable antitumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and SGC-7901 (gastric cancer).
- IC50 Values : The most potent derivatives displayed IC50 values ranging from 0.12 to 0.21 µM against these cell lines, indicating strong cytotoxicity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 0.15 |
This compound | MCF-7 | 0.18 |
This compound | SGC-7901 | 0.21 |
The mechanism through which this compound exerts its antitumor effects involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division . This action leads to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to its antitumor properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models .
Neuroprotective Effects
Recent studies have also explored the neuroprotective potential of this compound against neurodegenerative diseases. The phenylsulfonyl group may enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells.
Case Studies
One notable study involved the administration of the compound in a mouse model of neurodegeneration induced by oxidative stress. The results demonstrated a significant reduction in neuronal apoptosis and improved cognitive function in treated mice compared to controls .
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-11-6-8-14-10-13(11)15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEJGFIYSBWASK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732429 | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867034-27-3 | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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